Diallyl phthalate

Description

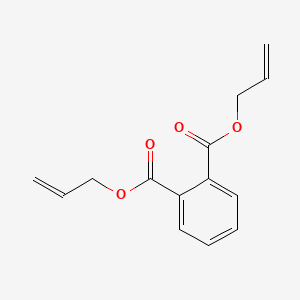

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDWYFHPNIMBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4, C6H4(CO2CH2CHCH2)2 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020392 | |

| Record name | Diallyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |

| Record name | Diallyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, oily liquid | |

CAS No. |

131-17-9, 25053-15-0 | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl phthalate resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025053150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIALLYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79L0UL6ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |

| Record name | DIALLYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIALLYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diallyl phthalate chemical structure and properties

An In-Depth Technical Guide to Diallyl Phthalate: Structure, Properties, and Applications

Introduction

This compound (DAP) is a high-performance organic compound that serves as a foundational monomer for thermosetting resins. Valued for its exceptional thermal stability, chemical resistance, and superb electrical insulating properties, DAP has been a critical material in demanding sectors since the mid-20th century.[1] When polymerized, DAP forms a densely cross-linked, three-dimensional network, resulting in a rigid, intractable thermoset material that maintains its integrity under severe environmental stress.[2][3] This makes it the material of choice for high-reliability electrical and electronic components, particularly in the aerospace, military, and telecommunications industries.[4]

Unlike common phthalate esters used as plasticizers to impart flexibility to polymers like PVC, DAP functions as a reactive monomer. Its primary role is to polymerize and cross-link, contributing to the structural rigidity and durability of the final product.[3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, synthesis, polymerization mechanisms, and key applications of this compound, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

A precise understanding of DAP's molecular identity is fundamental to appreciating its chemical behavior and reactivity.

-

IUPAC Name : bis(prop-2-enyl) benzene-1,2-dicarboxylate[5]

-

CAS Number : 131-17-9[1]

-

Molecular Formula : C₁₄H₁₄O₄[1]

-

Molecular Weight : 246.26 g/mol [5]

-

Common Synonyms : Allyl phthalate, Phthalic acid diallyl ester, DAP Monomer, Dapon 35

The structure of this compound consists of a central aromatic benzene ring substituted with two carboxylate groups at the ortho positions (a phthalate core). Each carboxylate group is ester-linked to an allyl group (-CH₂-CH=CH₂). The presence of two reactive allyl groups in a single molecule is the cornerstone of its functionality, enabling it to undergo polymerization and act as a potent cross-linking agent.

Caption: Chemical structure of this compound (C₁₄H₁₄O₄).

Physicochemical Properties

This compound is a nearly colorless to pale-yellow, oily liquid under standard conditions. It is characterized by a mild, lachrymatory (tear-inducing) odor.[2] Its key physical and chemical properties are summarized in the table below. The low vapor pressure and high flash point contribute to its stability and safety in processing environments compared to more volatile monomers like styrene.[6]

| Property | Value | Source(s) |

| Molecular Weight | 246.26 g/mol | [5] |

| Appearance | Nearly colorless to pale-yellow oily liquid | |

| Density | 1.120 g/cm³ at 20 °C | [1] |

| Melting Point | -70 °C (-94 °F) | [1][2] |

| Boiling Point | 158-165 °C at 4 Torr (5 mmHg) | [1] |

| Flash Point | 166 °C (331 °F) - closed cup | [2] |

| Water Solubility | < 0.1 mg/mL; considered insoluble | [2] |

| Solubility in Organics | Soluble in most organic liquids (alcohols, ethers, acetone) | [7] |

| Vapor Pressure | 1.2 x 10⁻³ mmHg at 25 °C (estimated) | [5] |

| Refractive Index (n²⁰/D) | 1.519 | [8] |

Synthesis of this compound Monomer

Core Reaction Chemistry

The predominant industrial method for synthesizing this compound is the direct esterification of phthalic anhydride with allyl alcohol.[9] This reaction involves the nucleophilic attack of the alcohol's hydroxyl groups on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring followed by a second esterification to form the diester. The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbons. Water is produced as a byproduct and must be removed to drive the equilibrium toward the product side, often accomplished using a Dean-Stark apparatus.[10]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established esterification methods.[7][11]

Materials & Equipment:

-

Phthalic anhydride (1.0 mol, 148.1 g)

-

Allyl alcohol (2.2 mol, 127.8 g, ~150 mL)

-

Sulfuric acid (concentrated, ~2 mL) or p-Toluenesulfonic acid (~2 g) as a catalyst

-

Toluene or xylene (~150 mL) as an azeotropic solvent

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Polymerization inhibitor (e.g., hydroquinone, cuprous chloride, 0.5 g)[11]

-

1 L round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, vacuum distillation setup.

Procedure:

-

Setup: Assemble the 1 L round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add phthalic anhydride (148.1 g), allyl alcohol (150 mL), the chosen azeotropic solvent (150 mL), and the polymerization inhibitor.

-

Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture.

-

Reaction: Heat the mixture to reflux using the heating mantle. The azeotrope of water and the solvent will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 4-6 hours), indicating the reaction is complete.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash sequentially with:

-

100 mL of water.

-

100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst). Repeat until CO₂ evolution ceases.

-

100 mL of water.

-

100 mL of brine (saturated NaCl solution).

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. Remove the solvent using a rotary evaporator. The resulting crude DAP is then purified by vacuum distillation (e.g., 165-167 °C at 5 mmHg) to yield the final product as a clear, oily liquid.[8]

Polymerization and Curing

The utility of DAP stems from its ability to polymerize into a thermoset material. This occurs via a free-radical mechanism involving its two allyl groups.[6]

Causality of Mechanism:

-

Initiation: The process begins with the addition of a free-radical initiator (e.g., benzoyl peroxide, hydrogen peroxide) which, upon heating, decomposes to form highly reactive free radicals.[6][12]

-

Propagation & Cross-linking: A free radical attacks the double bond of an allyl group on a DAP monomer, creating a new radical. This radical can then attack another DAP monomer, propagating a polymer chain. Because each DAP monomer has a second allyl group, this growing chain can branch and cross-link with other chains.

-

Termination: The reaction terminates when two radicals combine. The result is a vast, three-dimensional covalent network that is rigid, insoluble, and thermally stable.[3]

Often, the polymerization is controlled to first form a soluble, stable, partially polymerized resin known as a DAP prepolymer .[1][13] This prepolymer, which is a mixture of linear and branched chains with remaining reactive allyl groups, can be formulated with fillers and catalysts into molding compounds. The final curing (cross-linking) to a thermoset solid then occurs during the molding process under heat and pressure.[14]

Caption: Two-stage process of DAP polymerization and curing.

Experimental Protocol: Synthesis of DAP Prepolymer

This protocol is adapted from established methods for creating DAP prepolymers.[1][15]

Materials & Equipment:

-

This compound monomer

-

Hydrogen peroxide (30-50% solution) or Benzoyl Peroxide (BPO) as initiator

-

A suitable solvent (e.g., toluene, ketone)[1]

-

A non-solvent for precipitation (e.g., methanol, isopropanol)

-

Reaction vessel with reflux condenser, nitrogen inlet, thermometer, and mechanical stirrer

-

Heating/cooling bath

Procedure:

-

Reaction Setup: Charge the reaction vessel with DAP monomer and solvent. Begin stirring and purge the system with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

-

Initiation: Heat the solution to the desired reaction temperature (e.g., 80-110 °C). Once the temperature is stable, add the initiator (e.g., hydrogen peroxide) dropwise over a period of time.

-

Polymerization: Maintain the reaction at temperature for several hours. The progress of the polymerization can be monitored by measuring the viscosity or refractive index of the solution.[16] The goal is to achieve a specific degree of polymerization without causing gelation (insoluble cross-linking).

-

Termination & Precipitation: Once the desired viscosity is reached, cool the reaction mixture rapidly to stop the polymerization. Pour the viscous polymer solution into a stirred vessel containing an excess of the non-solvent (e.g., methanol). The DAP prepolymer will precipitate as a white solid.

-

Isolation and Drying: Filter the precipitated prepolymer, wash it with fresh non-solvent to remove any unreacted monomer, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Material Properties and Applications

The cured DAP thermoset resin exhibits a unique combination of properties that makes it indispensable for high-performance applications.

-

Excellent Electrical Insulation: It maintains high dielectric strength and low electrical loss, even in high humidity and high-temperature environments. This is critical for preventing signal loss and electrical shorts in electronic components.

-

Superb Thermal Stability: DAP resins can be used continuously at temperatures from 150-200 °C and resist deformation during high-heat soldering operations.[4][6]

-

Exceptional Dimensional Stability: The highly cross-linked structure results in minimal shrinkage during molding and very low moisture absorption, ensuring that components maintain their precise dimensions over their service life.

-

Chemical Resistance: Cured DAP is highly resistant to a wide range of solvents, acids, and alkalis.

These properties directly lead to its use in critical applications:

-

Electrical and Electronic Components: Used for connectors, switches, insulators, and circuit boards in military, aerospace, and computer systems where reliability is paramount.[9]

-

Laminating Resins: Used to impregnate paper or glass cloth to create decorative and protective laminates for furniture and wall panels. These are often UV-cured and do not contain volatile organic compounds (VOCs).

-

Molding Compounds: When mixed with fillers (e.g., glass fibers, minerals), DAP prepolymers are used to create robust, dimensionally stable molded parts.[9]

-

Cross-linking Agent: DAP monomer is added to other polymer systems, such as unsaturated polyesters, to improve their heat resistance and mechanical properties.[6]

Analytical and Quality Control Methods

Ensuring the purity of the DAP monomer and the correct properties of the prepolymer is crucial. Several analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of the DAP monomer and identifying any impurities.[17][18] The chromatographic separation isolates individual components before the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[19]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid screening tool used to verify the chemical identity of DAP by identifying its characteristic functional groups.[20] Key peaks include the C=O stretch of the ester (~1725 cm⁻¹), the C=C stretch of the allyl group (~1650 cm⁻¹), and aromatic C-H bands.[16][21] During polymerization, the decrease in the intensity of the allyl C=C peak can be used to monitor the reaction.[16]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the DAP prepolymer, which are critical parameters that influence the processing characteristics of molding compounds.[14]

Safety, Handling, and Environmental Profile

Toxicological Summary: this compound exhibits low to moderate acute oral toxicity and low acute dermal and inhalation toxicity.[13] It can cause irritation to the skin, eyes, and respiratory tract.[2][22] While most phthalates are known for their potential as endocrine disruptors, DAP's primary health concerns are related to its metabolism. In the body, it can be hydrolyzed to monoallyl phthalate and allyl alcohol, a known liver toxicant.[23] Chronic exposure may affect the liver and genetic material.[22]

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and work in a well-ventilated area or under a fume hood.

-

Storage: DAP is stable at room temperature but can polymerize if not inhibited, especially when exposed to heat, light, or oxygen.[2] It should be stored in a cool, dark, tightly sealed container with a polymerization inhibitor.[2]

-

Incompatibilities: DAP can react with strong oxidizing agents, acids, and alkalis.[2]

Environmental Profile: this compound is expected to have low mobility in soil.[5] Its primary degradation pathway in the environment is through biodegradation.[5] In the atmosphere, it degrades relatively quickly by reacting with photochemically-produced hydroxyl radicals.[5] However, like other phthalates, it is considered a toxic environmental pollutant and an endocrine disruptor, necessitating careful management of its release into the environment.[24] Studies on its biodegradation in wastewater treatment have shown that de-esterification is a key removal route.

Conclusion

This compound is a uniquely versatile monomer whose value lies in its ability to form highly durable, stable, and resistant thermoset polymers. Its chemical structure, featuring a rigid phthalate core and two reactive allyl groups, is directly responsible for the exceptional electrical, thermal, and dimensional properties of its cured resins. While its synthesis and polymerization require careful control, the resulting materials provide performance characteristics that are difficult to achieve with other polymer systems. This makes DAP an enduring and critical component in the manufacturing of high-reliability products across the electronics, aerospace, and industrial sectors.

References

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound (DAP) RESIN. Retrieved from [Link]

-

Changxin Chemical. (n.d.). Cross-linking agent & plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride. Retrieved from [Link]

-

U.S. Department of Energy. (1982). Preparation of this compound prepolymer solutions. UNT Digital Library. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]

-

Davies Molding. (n.d.). Material Options: this compound (DAP). Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet this compound MSDS. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report for this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102229532B - Preparation method of this compound.

- Google Patents. (n.d.). CN102229532A - Preparation method of this compound.

-

U.S. Department of Energy. (1982). Synthesis and characterization of this compound prepolymers. UNT Digital Library. Retrieved from [Link]

-

SLT. (2024). What Is this compound?. Retrieved from [Link]

-

U.S. Department of Energy. (1984). Scale-up Synthesis of Diallyl-Phthalate Prepolymer. OSTI.GOV. Retrieved from [Link]

-

U.S. Department of Energy. (1983). BDX-613»2848 Synthesis and Characterization of Diallyl Phthaiate Prepolymers. OSTI.GOV. Retrieved from [Link]

-

U.S. Department of Energy. (1982). Synthesis and characterization of this compound prepolymers (Technical Report). OSTI.GOV. Retrieved from [Link]

-

U.S. Department of Energy. (1984). Scale-up Synthesis of this compound Prepolymer (Technical Report). OSTI.GOV. Retrieved from [Link]

-

Guedioura, B., et al. (2018). Degradation of this compound (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies. MDPI. Retrieved from [Link]

-

Danish Environmental Protection Agency. (1999). Review of Environmental Fate and Effects of Selected Phthalate Esters. Retrieved from [Link]

-

Matsumoto, A., et al. (2001). Free-Radical Cross-Linking Polymerization of Diallyl Terephthalate in the Presence of Microgel-like Poly(allyl methacrylate) Microspheres. ElectronicsAndBooks.org. Retrieved from [Link]

-

ResearchGate. (2006). Initiator‐fragment incorporation radical polymerization of this compound. Retrieved from [Link]

-

Semantic Scholar. (1954). Polymerization of this compound. Retrieved from [Link]

-

GreenChem Industries. (n.d.). This compound (DAP) for Plastic & Rubber. Retrieved from [Link]

-

U.S. Department of Energy. (1982). Synthesis and characterization of this compound prepolymers. UNT Digital Library. Retrieved from [Link]

-

Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry. Retrieved from [Link]

-

Agilent Technologies. (2015). Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. Retrieved from [Link]

-

PubMed. (2021). Environmental fate of dibutylphthalate in agricultural plastics. Retrieved from [Link]

-

Chromatography Online. (2017). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Retrieved from [Link]

-

SciSpace. (1973). Studies of the polymerization of diallyl compounds. XIX. Retrieved from [Link]

-

SBMU Journals. (2015). Evaluation of Diethyl phthalate and this compound biodegradation mechanisms. Retrieved from [Link]

-

ResearchGate. (2013). Study on this compound Modified Phenol-Formaldehyde Resin. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]

-

Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

Sources

- 1. Preparation of this compound prepolymer solutions - UNT Digital Library [digital.library.unt.edu]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. daviesmolding.com [daviesmolding.com]

- 5. This compound | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cross-linking agent &plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride|Ethyl sulfonyl chloride|Allyl sulfonyl chloride|Butyl chloride -Shouguang Nuomeng Chemical Co., Ltd. [nuomengchem.com]

- 7. CN102229532A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]

- 9. sltchemicals.com [sltchemicals.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN102229532B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Synthesis and characterization of this compound prepolymers - UNT Digital Library [digital.library.unt.edu]

- 15. osti.gov [osti.gov]

- 16. osti.gov [osti.gov]

- 17. fses.oregonstate.edu [fses.oregonstate.edu]

- 18. agilent.com [agilent.com]

- 19. gcms.cz [gcms.cz]

- 20. hpst.cz [hpst.cz]

- 21. This compound(131-17-9) IR Spectrum [m.chemicalbook.com]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 23. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 24. Degradation of this compound (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies | MDPI [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of Diallyl Phthalate (DAP) Monomer

Abstract

Diallyl phthalate (DAP), a diester of phthalic acid and allyl alcohol, is a pivotal monomer in the synthesis of high-performance thermosetting resins.[1][2] Its unique combination of physical properties makes it indispensable in applications demanding exceptional electrical insulation, thermal stability, and chemical resistance.[3][4] This guide provides a comprehensive exploration of the core physical characteristics of DAP monomer, offering a foundational understanding for professionals in materials science, polymer chemistry, and related fields. We will delve into the causality behind these properties and their implications for its primary applications in the electronics, aerospace, and automotive industries.[1][3]

Introduction: The Molecular Basis of this compound's Utility

This compound (CAS No. 131-17-9) is a colorless to pale-yellow, oily liquid characterized by a mild, indistinct odor.[5][6][7] Its molecular structure, featuring a rigid benzene ring core flanked by two flexible allyl ester groups, is the primary determinant of its physical behavior and subsequent performance in polymeric systems.[8] The presence of two reactive allyl groups per molecule allows DAP to function as a cross-linking agent, forming a rigid, three-dimensional polymer network upon curing.[1] This ability to form a stable, cross-linked matrix is fundamental to the exceptional properties of DAP-based materials, including their high durability and dimensional stability under adverse environmental conditions.[5][9]

Chemical Structure

The structural formula of this compound is C₁₄H₁₄O₄.[5][8] Understanding this structure is key to comprehending its physical and chemical behavior.

Caption: Chemical structure of this compound (C₁₄H₁₄O₄).

Core Physical Characteristics

The physical properties of DAP monomer are critical for its storage, handling, processing, and performance as a precursor to thermoset polymers. These characteristics are summarized in the table below, followed by a detailed discussion of their significance.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 246.26 | g/mol | [5][6] | |

| Appearance | Clear, pale-yellow, oily liquid | - | Room Temperature | [5] |

| Odor | Odorless to slight/mild | - | [5][6][10] | |

| Density | 1.120 | g/mL | at 20 °C | [5][11] |

| 1.121 | g/mL | at 25 °C | [12] | |

| Boiling Point | 290 | °C | at 760 mmHg | [13] |

| 165-167 | °C | at 5 mmHg | [12] | |

| 158-165 | °C | at 4 mmHg | [1][11] | |

| Melting Point | -70 | °C | [5][6][12] | |

| Flash Point | 166 | °C | Closed Cup | [5][6] |

| Autoignition Temperature | 385 | °C | [13] | |

| Vapor Pressure | 0.0213 | Pa | at 25 °C (considered most reliable) | [9] |

| 2.3 | mm Hg | at 150 °C | [14] | |

| Vapor Density | 8.3 | (Air = 1) | [6][15] | |

| Viscosity | 13 | mPa·s (cP) | at 20 °C | [6] |

| Refractive Index | 1.519 | n20/D | at 20 °C | [12] |

| Solubility in Water | ~148 (range 45-182) | mg/L | ||

| Insoluble | [2][16] | |||

| Solubility in Solvents | Soluble in most organic liquids, including ethanol, ether, acetone, gasoline, and mineral oil.[2][5][16] | |||

| Log P (Octanol/Water) | 3.23 | at 20 °C | [12] |

Density and Specific Gravity

With a density of approximately 1.120 g/mL at 20°C, DAP is denser than water and will sink.[5][15] This property is straightforward but crucial for handling spills and for processes involving immiscible fluid phases. From a formulation perspective, its density influences the final density of the composite material, a key consideration in aerospace and automotive applications where weight is a critical parameter.

Thermal Properties

Boiling Point: DAP exhibits a high boiling point of 290°C at atmospheric pressure, indicating low volatility.[13] This is a direct consequence of its relatively high molecular weight and the polar ester groups which lead to significant intermolecular forces. The low volatility is highly advantageous, minimizing worker exposure through inhalation and reducing volatile organic compound (VOC) emissions during processing, an important factor for environmental and safety compliance.[9]

Melting Point: The extremely low melting point of -70°C ensures that DAP remains in a liquid state under all typical storage and processing conditions, simplifying handling and transport.[5][6][12]

Flash Point & Autoignition: A high flash point of 166°C (closed cup) signifies that DAP is not easily ignitable, classifying it as a combustible but not flammable liquid.[5][13] This provides a significant margin of safety during heating and polymerization processes, which often require elevated temperatures.

Viscosity

At 20°C, DAP has a viscosity of 13 mPa·s, which is relatively low.[6] This characteristic is of paramount importance in its application. Low viscosity facilitates:

-

Efficient Impregnation: It allows DAP to thoroughly wet and impregnate reinforcing fibers (like glass or carbon fiber) in composite manufacturing, ensuring a void-free matrix with superior mechanical properties.

-

High Filler Loading: In molding compounds, low viscosity enables the incorporation of high levels of fillers (e.g., silica, glass) to enhance dimensional stability and flame retardancy without making the compound too difficult to process.

-

Reactive Diluent: It can be used as a reactive diluent to reduce the viscosity of more viscous resin systems, such as unsaturated polyesters, improving their handling and processing characteristics without sacrificing final properties, as the DAP itself cross-links into the polymer network.[17]

Refractive Index

The refractive index of 1.519 is a measure of how light propagates through the material.[12] While a fundamental physical constant, it becomes particularly relevant in optical applications or for quality control, where it can be used as a quick and accurate method to verify the purity of the monomer.

Solubility Profile

DAP is virtually insoluble in water but soluble in most organic solvents like alcohols, ethers, and ketones.[2][5][16] Its hydrophobic nature, quantified by a Log P of 3.23, contributes to the excellent water and chemical resistance of the cured polymer.[12] This makes DAP-based materials suitable for components that must operate in humid environments or withstand exposure to various chemicals.[2]

Experimental Protocol: Determination of Kinematic Viscosity

The viscosity of DAP monomer is a critical quality control parameter. The following protocol outlines a standard method for its determination using a capillary viscometer, grounded in ASTM D445 methodology.

Objective: To accurately measure the kinematic viscosity of a this compound monomer sample at a controlled temperature (20°C).

Causality: A capillary viscometer is chosen for its high precision with Newtonian fluids like DAP. The method relies on the principle that the time taken for a fixed volume of liquid to flow under gravity through a capillary is directly proportional to its kinematic viscosity. Temperature control is critical because viscosity is highly temperature-dependent; a slight variation can lead to significant measurement error.

Materials and Apparatus

-

This compound sample

-

Calibrated Ubbelohde-type capillary viscometer

-

Constant temperature water bath, capable of maintaining 20°C ± 0.02°C

-

Digital stopwatch, accurate to 0.1 seconds

-

Pipettes and suction bulb

-

Solvent for cleaning (e.g., acetone) and filtered, dry air supply

-

Thermometer, calibrated and traceable to national standards

Experimental Workflow

Caption: Workflow for determining the kinematic viscosity of DAP monomer.

Step-by-Step Methodology

-

Preparation: Ensure the Ubbelohde viscometer is scrupulously clean and dry. Any residue will alter the capillary surface and affect the flow time. Calibrate the water bath to precisely 20°C.

-

Sample Loading: Charge the viscometer with the DAP sample, ensuring the liquid level is between the designated fill lines. This ensures the correct hydrostatic head for the measurement.

-

Temperature Equilibration: Vertically suspend the charged viscometer in the constant temperature bath. Allow at least 15 minutes for the sample to reach thermal equilibrium with the bath.

-

Measurement: Using a suction bulb, draw the DAP sample up through the capillary tube until it is above the upper timing mark.

-

Flow Time: Release the suction and allow the liquid to flow freely down the capillary. Start the stopwatch precisely as the meniscus of the sample passes the upper timing mark and stop it precisely as it passes the lower timing mark.

-

Repeatability: Repeat steps 4 and 5 until at least three consecutive measurements agree within the specified tolerance (typically ±0.2%). This ensures the result is not an anomaly.

-

Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t , where 'C' is the calibration constant of the viscometer (in mm²/s²) and 't' is the average flow time in seconds.

Conclusion

The physical characteristics of this compound monomer—notably its liquid state over a wide temperature range, low viscosity, high boiling point, and hydrophobicity—are directly attributable to its distinct molecular structure. These properties collectively make it an ideal monomer and cross-linking agent for producing high-performance thermosetting polymers. A thorough understanding and precise measurement of these characteristics are essential for ensuring processability, quality control, and the ultimate performance of DAP-based materials in critical applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8560, this compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound. Retrieved from [Link]

-

GreenChem Industries. (n.d.). This compound (DAP) for Plastic & Rubber. Retrieved from [Link]

-

SLT. (2025). What Is this compound?. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound (DİALİL FİTALAT). Retrieved from [Link]

-

CAMEO. (2022). This compound. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound 131-17-9 wiki. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0430 - this compound. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). This compound. Retrieved from [Link]

-

Davies Molding. (n.d.). Material Options: this compound (DAP). Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound (DAP). Retrieved from [Link]

-

G. Vogler B.V. (2020). This compound. Retrieved from [Link]

Sources

- 1. greenchemindustries.com [greenchemindustries.com]

- 2. atamankimya.com [atamankimya.com]

- 3. sltchemicals.com [sltchemicals.com]

- 4. daviesmolding.com [daviesmolding.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. guidechem.com [guidechem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. ataman-chemicals.com [ataman-chemicals.com]

- 10. parchem.com [parchem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. This compound CAS#: 131-17-9 [m.chemicalbook.com]

- 13. ICSC 0430 - this compound [chemicalsafety.ilo.org]

- 14. 131-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. cameo.mfa.org [cameo.mfa.org]

- 17. gvogler.nl [gvogler.nl]

The Enigmatic World of Diallyl Ester Polymerization: A Deep Dive into Mechanism and Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diallyl esters, a unique class of monomers, present a fascinating and complex free-radical polymerization mechanism that deviates significantly from conventional vinyl monomer systems. Their propensity for intramolecular cyclization and susceptibility to degradative chain transfer events lead to highly branched and often cross-linked polymer structures with unique properties. This guide provides a comprehensive exploration of the core mechanistic principles governing the free-radical polymerization of diallyl esters. We will dissect the intricate interplay of initiation, propagation, and termination, with a particular focus on the competing pathways of cyclopolymerization and intermolecular cross-linking. Furthermore, this document will equip researchers with practical, field-proven insights into controlling these reactions, characterizing the resulting polymers, and troubleshooting common challenges.

Introduction: The Diallyl Ester Landscape

Diallyl esters, such as diallyl phthalate (DAP), are characterized by the presence of two allyl groups, which are less reactive in free-radical polymerization compared to their vinyl counterparts. This reduced reactivity is a double-edged sword: while it can lead to slower polymerization rates and lower molecular weight polymers, it also opens the door to unique polymer architectures that are inaccessible with more reactive monomers. The resulting polymers often exhibit excellent thermal stability, chemical resistance, and dimensional stability, making them valuable in applications ranging from high-performance composites and electronic components to specialized materials in drug delivery systems.

A fundamental understanding of the underlying polymerization mechanism is paramount for any scientist seeking to harness the full potential of diallyl esters. This guide will serve as a detailed roadmap, navigating the complexities of this polymerization process.

The Core Mechanism: A Tale of Rings and Branches

The free-radical polymerization of diallyl esters is a nuanced process governed by a series of competing reactions. Unlike the linear chain growth typically observed with monofunctional vinyl monomers, the presence of two allyl groups introduces the possibility of intramolecular cyclization, leading to the formation of cyclic repeating units within the polymer backbone.

Initiation

The polymerization is typically initiated by the thermal or photochemical decomposition of a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The initiator fragments (R•) then add to one of the double bonds of the diallyl ester monomer (M) to form the initial monomer radical.

Caption: Competing propagation pathways in diallyl ester polymerization.

The Specter of Degradative Chain Transfer

A significant challenge in the polymerization of allyl monomers is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and generates a resonance-stabilized allyl radical that is too stable to efficiently reinitiate a new chain, thus slowing down or even halting the polymerization. [1][2]This phenomenon is a primary reason for the typically low molecular weights of polymers derived from allyl monomers. [3]

Caption: Mechanism of degradative chain transfer in diallyl ester polymerization.

Termination and Cross-linking

Termination of the growing polymer chains can occur through conventional bimolecular coupling or disproportionation reactions. However, in the case of diallyl esters, the pendant allyl groups from linear propagation can also participate in further reactions, leading to branching and ultimately cross-linking . This is particularly prevalent at higher conversions, where the concentration of polymer chains with pendant double bonds is significant. The interplay between cyclization and cross-linking is crucial in determining whether a soluble, branched polymer or an insoluble, cross-linked gel is formed. [4]

Kinetics and Control: Taming the Reaction

The kinetics of diallyl ester polymerization are complex due to the competing reactions. The overall rate of polymerization is influenced by several factors:

| Parameter | Effect on Polymerization | Rationale |

| Initiator Concentration | Increased concentration generally leads to a higher polymerization rate but lower molecular weight. [5] | A higher concentration of initiator generates more primary radicals, leading to the initiation of more polymer chains. With a fixed amount of monomer, this results in shorter average chain lengths. [6] |

| Temperature | Increasing the temperature generally increases the polymerization rate. | Higher temperatures increase the rate of initiator decomposition and propagation. However, it can also increase the rate of degradative chain transfer. [1] |

| Monomer Concentration | Higher concentrations favor intermolecular propagation over intramolecular cyclization. | At higher concentrations, the probability of a growing radical encountering another monomer molecule is greater than the probability of it cyclizing. |

Experimental Protocol: Bulk Polymerization of this compound (DAP)

This protocol provides a general procedure for the bulk polymerization of this compound.

Materials

-

This compound (DAP) monomer (inhibitor removed)

-

Benzoyl peroxide (BPO) or other suitable free-radical initiator

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle or oil bath with temperature control

-

Methanol (for precipitation)

-

Vacuum oven

Procedure

-

Inhibitor Removal: Purify the DAP monomer by washing with an aqueous NaOH solution followed by distilled water to remove the inhibitor (e.g., hydroquinone). Dry the monomer over anhydrous magnesium sulfate and filter.

-

Reaction Setup: Assemble the reaction vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Charging the Reactor: Add the purified DAP monomer to the reaction vessel.

-

Initiator Addition: Weigh the desired amount of BPO initiator and dissolve it in a small amount of the DAP monomer. Add this solution to the reaction vessel under a continuous inert gas flow. The initiator concentration will influence the polymerization rate and the molecular weight of the resulting polymer. [5]5. Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with continuous stirring. Monitor the viscosity of the reaction mixture. The polymerization of DAP is typically carried out to a conversion of about 25% to avoid gelation. [7]6. Termination and Precipitation: Once the desired viscosity or reaction time is reached, cool the reaction mixture rapidly to quench the polymerization. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization of Polydiallyl Esters

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the polymerization process and characterizing the final polymer. The disappearance of the C=C stretching vibration of the allyl group (typically around 1645 cm⁻¹) can be used to follow the monomer conversion. [8]The presence of a strong carbonyl (C=O) ester peak (around 1725 cm⁻¹) will be a prominent feature in the spectrum of both the monomer and the polymer. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of the monomer will show characteristic peaks for the vinyl protons of the allyl group (typically in the range of 5.2-6.1 ppm) and the methylene protons adjacent to the oxygen (around 4.8 ppm). [9]In the polymer spectrum, the disappearance or significant reduction of the vinyl proton signals indicates polymerization. The presence of broad signals in the aliphatic region is indicative of the polymer backbone.

-

¹³C NMR: The ¹³C NMR spectrum of the monomer will show distinct peaks for the sp² carbons of the double bond (around 118 and 132 ppm) and the ester carbonyl carbon (around 167 ppm). [9]Upon polymerization, the signals for the double bond carbons will decrease in intensity, while new signals corresponding to the sp³ carbons of the polymer backbone and cyclic structures will appear.

-

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble polymer. Due to the branched nature of polydiallyl esters, the hydrodynamic volume may differ from that of linear standards, which should be considered when interpreting the results.

Troubleshooting Common Polymerization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Polymer Yield or Slow Polymerization | - Degradative Chain Transfer: Inherent to allyl monomers. [3] - Inhibitor Presence: Incomplete removal of inhibitor from the monomer. - Oxygen Inhibition: Presence of oxygen in the reaction system. | - Increase initiator concentration. - Increase reaction temperature. [1] - Ensure thorough inhibitor removal. - Maintain a robust inert atmosphere. |

| Low Molecular Weight | - Degradative Chain Transfer: Premature termination of growing chains. [3] - High Initiator Concentration: Initiation of a large number of chains. [6] | - Decrease initiator concentration. - Lower the reaction temperature. |

| Premature Gelation | - High Conversion: Extensive cross-linking through pendant allyl groups. [7] - High Monomer Purity/Reactivity: Can lead to rapid network formation. | - Stop the polymerization at a lower conversion (typically < 25%). [7] - Use a chain transfer agent to control molecular weight and delay gelation. |

| Insoluble Product | - Cross-linking: Formation of an infinite polymer network. | - If a soluble prepolymer is desired, ensure the reaction is stopped before the gel point. The gel point can be determined experimentally by monitoring the viscosity. [10] |

Conclusion

The free-radical polymerization of diallyl esters is a scientifically rich field, offering both challenges and opportunities. The intricate dance between cyclization, linear propagation, and degradative chain transfer dictates the final polymer architecture and properties. By understanding and controlling these fundamental mechanistic pathways, researchers can unlock the potential of these versatile monomers to create materials with tailored properties for a wide array of advanced applications. This guide provides the foundational knowledge and practical insights necessary to navigate the complexities of diallyl ester polymerization and to empower scientists in their pursuit of novel polymeric materials.

References

-

The Kinetic Modeling of a Bulk Diallylterephthalate Polymerization - FKIT. (n.d.). Retrieved January 8, 2026, from [Link]

-

Initiator‐fragment incorporation radical polymerization of this compound: Kinetics, formation of hyperbranched polymer, and iridescent porous film thereof | Request PDF. (2006). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Polymerization of this compound and gelation of... | PDF or Rental. (n.d.). Research Solutions. Retrieved January 8, 2026, from [Link]

-

BDX-613»2848 Synthesis and Characterization of Diallyl Phthaiate Prepolymers. (n.d.). OSTI.GOV. Retrieved January 8, 2026, from [Link]

-

Studies of the polymerization of diallyl compounds. XLI. Discussion of substantially identical gel points among three isomeric diallyl phthalates | Semantic Scholar. (1989). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

This compound | C14H14O4 | CID 8560. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

How Does Initiator Concentration Affect Chain Length? - Chemistry For Everyone. (2023, May 13). YouTube. Retrieved January 8, 2026, from [Link]

-

Polymerization of this compound and gelation of poly(this compound) by copolymerization with styrene | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Gel Point. (n.d.). Retrieved January 8, 2026, from [Link]

-

Gel point - Wikipedia. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Problem: How to determine gel point using Flory-Stockmayer equation (statistical approach). (2023, May 12). YouTube. Retrieved January 8, 2026, from [Link]

-